3-(2-Methylpropyl)oxan-4-one
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Overview
Description
This compound is characterized by its molecular formula C9H16O2 and a molecular weight of 156.225. It is a member of the oxanone family, which are cyclic ethers with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)oxan-4-one typically involves the cyclization of valeraldehyde derivatives under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-methylpropyl valeraldehyde. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the oxanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxanone to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxanone ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted oxanones depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylpropyl)oxan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2-methylpropyl)oxan-4-ol
- cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol
- trans-tetrahydro-2-isobutyl-4-methylpyran-4-ol
Uniqueness
3-(2-Methylpropyl)oxan-4-one is unique due to its specific cyclic structure and the presence of a ketone functional group. This structural feature imparts distinct chemical reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
3-(2-methylpropyl)oxan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)5-8-6-11-4-3-9(8)10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJSPEXJVDNONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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